1-Methyl-6-oxopyridine-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
1-methyl-6-oxopyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-8-5(9)3-2-4-6(8)12(7,10)11/h2-4H,1H3,(H2,7,10,11) |
InChI Key |
WCNGWZSKVSIOGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Preclinical Biological Evaluation and Pharmacological Mechanisms of 1 Methyl 6 Oxopyridine 2 Sulfonamide Analogues
Enzyme Inhibition Studies
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms
Analogues of 1-Methyl-6-oxopyridine-2-sulfonamide, particularly N-sulfonamide 2-pyridone derivatives, have been investigated as inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. researchgate.net Sulfonamides, in general, act as competitive inhibitors of DHPS. researchgate.net They are structural analogues of para-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.gov By binding to the active site of the enzyme, these sulfonamide-based inhibitors prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate, thereby blocking the synthesis of 7,8-dihydropteroate, a precursor to folic acid. researchgate.netresearchgate.net This inhibition of folate synthesis ultimately disrupts the production of essential nucleic acids, leading to a bacteriostatic effect. researchgate.net
In a study on N-sulfonamide 2-pyridone derivatives, which are structurally related to this compound, several compounds demonstrated significant inhibitory activity against DHPS. For instance, one of the most potent compounds in the series exhibited a half-maximal inhibitory concentration (IC50) value of 2.76 µg/mL against DHPS. nih.gov Some of these analogues were designed as dual inhibitors, also targeting dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. researchgate.netnih.gov
Carbonic Anhydrase (CA) Inhibition Profile
Sulfonamide-containing compounds are a well-established class of carbonic anhydrase (CA) inhibitors. The primary sulfonamide group (SO2NH2) is a key pharmacophore that coordinates to the zinc ion in the active site of CA enzymes, leading to inhibition. Analogues of this compound, such as those based on pyridine (B92270) and pyridazine (B1198779) sulfonamides, have been shown to inhibit various human (h) CA isoforms, including hCA I, II, IX, and XII. nih.govmdpi.com
The inhibitory activity and isoform selectivity of these compounds can be modulated by substitutions on the pyridine ring and the sulfonamide nitrogen. For example, a series of 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibitory activity, with inhibition constant (Ki) values reaching 271 nM for hCA II, 137 nM for the cancer-associated hCA IX, and 91 nM for hCA XII. mdpi.com Notably, some of these pyridine sulfonamide analogues exhibited significant selectivity for the tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II). mdpi.com Similarly, benzenesulfonamides incorporating pyridazinecarboxamides have also shown isoform-selective inhibition of hCA I, II, IX, and XII. nih.gov
Below is a table summarizing the carbonic anhydrase inhibition data for some pyridine sulfonamide analogues.
| Compound | Target Isoform | Inhibition Constant (Ki) (nM) |
| Analogue 1 | hCA II | 271 |
| Analogue 1 | hCA IX | 137 |
| Analogue 1 | hCA XII | 91 |
| Analogue 2 | hCA II | 3.3 |
| Analogue 2 | hCA IX | 6.1 |
| Analogue 3 | hCA I | 6.0 |
| Analogue 3 | hCA II | 2.0 |
Note: The data presented is for representative pyridine and pyridazine sulfonamide analogues from various studies and not for this compound itself.
Inhibition of Key Enzymes in Metabolic Pathways (e.g., α-Amylase, α-Glucosidase, Acetylcholinesterase)
Analogues of this compound have been investigated for their potential to inhibit key enzymes involved in metabolic diseases like type 2 diabetes. Specifically, the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates, is a therapeutic strategy to control postprandial hyperglycemia. mdpi.comnih.gov
Cyclic sulfonamides have been identified as inhibitors of both α-glucosidase and α-amylase. In one study, derivatives of 2H-benzo[e] researchgate.netnih.govthiazine-2-yl)-N-arylacetamides, a class of cyclic sulfonamides, demonstrated potent inhibition of both enzymes. nih.gov Several compounds in this series exhibited IC50 values for α-glucosidase inhibition in the range of 25.88–46.25 µM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 µM). nih.gov The same study found that some derivatives were also potent inhibitors of α-amylase, with IC50 values ranging from 7.52 to 15.06 µM, again surpassing the potency of acarbose (IC50 = 17.0 µM). nih.gov
The table below presents the inhibitory activity of representative cyclic sulfonamide analogues against α-glucosidase and α-amylase.
| Compound Analogue | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| Analogue A | 25.88 | 7.52 |
| Analogue B | 35.12 | 10.23 |
| Analogue C | 46.25 | 15.06 |
| Acarbose (Standard) | 58.8 | 17.0 |
Note: The data is for a series of cyclic sulfonamide analogues and not for this compound itself.
Modulation of Other Therapeutic Targets (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), Cyclooxygenase (COX), Lipoxygenase (LOX), Kinases)
Recent research has explored the potential of sulfonamide derivatives to act on multiple therapeutic targets, including those involved in inflammation. Pyridazine-based sulfonamides, which are structurally similar to the pyridine-based compound of interest, have been identified as multi-target anti-inflammatory agents. nih.govnih.govresearchgate.net
These compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade, in addition to their carbonic anhydrase inhibitory activity. nih.govresearchgate.net In a study of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, several analogues displayed potent inhibition of both COX-2 and 5-LOX. For COX-2, IC50 values were in the low micromolar range, with some compounds showing selectivity over COX-1. nih.gov The same series of compounds also exhibited potent to moderate inhibition of the 5-LOX enzyme, with IC50 values ranging from 2 to 7 µM, with some analogues being more potent than the reference inhibitor Zileuton (IC50 = 3.5 µM). nih.gov
The following table summarizes the inhibitory activities of representative pyridazine-based sulfonamide analogues against COX-2 and 5-LOX.
| Compound Analogue | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Analogue X | 0.25 | 2.0 |
| Analogue Y | 0.31 | 2.5 |
| Analogue Z | 0.45 | 3.0 |
| Zileuton (Reference) | - | 3.5 |
Note: This data is for pyridazine-based sulfonamide analogues, which are structurally related to this compound.
There is currently limited direct evidence linking this compound analogues to the inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) or specific kinases in the publicly available literature.
Kinetic studies are crucial for understanding the mechanism by which an inhibitor interacts with its target enzyme. For sulfonamide analogues, various modes of inhibition have been observed depending on the enzyme and the specific structure of the inhibitor.
In the context of α-glucosidase and α-amylase inhibition by cyclic sulfonamides, kinetic analysis revealed different mechanisms of action. For instance, a potent inhibitor from this class was found to be a non-competitive inhibitor of α-glucosidase, while it acted as a competitive inhibitor of α-amylase. nih.gov A non-competitive inhibition pattern suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, whereas competitive inhibition indicates that the inhibitor and the substrate compete for the same active site on the enzyme. mdpi.comresearchgate.net
Preclinical Efficacy Assessment in In Vitro Models
The preclinical efficacy of this compound analogues has been primarily assessed through in vitro enzyme inhibition assays, as detailed in the preceding sections. In addition to these, some studies have evaluated the antimicrobial activity of related sulfonamide derivatives in cell-based assays.
For example, N-sulfonamide 2-pyridone derivatives have been tested for their antimicrobial activity against various bacterial and fungal strains. nih.gov The efficacy in these assays is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. In one study, several of these pyridone derivatives showed significant antimicrobial activities, with MIC values indicating their potential as antimicrobial agents. nih.gov
The table below shows representative MIC values for sulfonamide derivatives against Staphylococcus aureus.
| Compound Analogue | MIC against S. aureus (µg/mL) |
| Derivative 1 | 32 |
| Derivative 2 | 64 |
| Derivative 3 | 128 |
Note: The data represents MIC values for general sulfonamide derivatives and not specifically for this compound analogues.
Furthermore, the in vitro cytotoxicity of these compounds is often assessed to determine their selectivity for microbial or target cells over host cells. For instance, the cytotoxicity of N-sulfonamide 2-pyridone derivatives was examined on a human dermal fibroblast cell line. nih.gov Such studies are crucial for the early-stage assessment of a compound's therapeutic potential.
Antimicrobial Activity Spectrum against Pathogenic Microorganisms (Bacterial, Fungal, Protozoal Strains)
Analogues of this compound, particularly those incorporating pyridine and sulfonamide moieties, have demonstrated a broad spectrum of antimicrobial activity. Research has shown that attaching sulfa drugs to a pyridine ring system can lead to enhanced antibacterial and antifungal properties. researchgate.net
Bacterial Strains: The antibacterial efficacy of these analogues has been evaluated against various pathogenic bacteria. Certain pyridine-based sulfa drugs exhibited high activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net For instance, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide was identified as a potent antibacterial agent against S. aureus. nih.gov Thienopyrimidine–sulfonamide hybrids have shown varied degrees of inhibition against Staphylococcus aureus and Escherichia coli. nih.gov In some studies, the introduction of a hydroxyl group at the ortho position of the ring, or the substitution of electron-withdrawing groups like a nitro group, significantly increased antimicrobial activity. researchgate.net
Fungal Strains: The antifungal potential of pyridine derivatives has been a subject of significant investigation. chempanda.com Pyridine carboxamide derivatives have shown moderate to good in vitro antifungal activity. nih.gov Specifically, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed promising in vivo antifungal effects against Botrytis cinerea. nih.govuvm.edu Other studies have documented the activity of pyridine compounds against fungal pathogens such as Aspergillus flavus, Aspergillus Niger, and Candida albicans. researchgate.netmdpi.com The mechanism of action for some derivatives is believed to involve inducing structural damage to the fungal hyphae, thereby halting the strain's development. chempanda.com
Protozoal Strains: Novel pyridyl analogues of the antiprotozoal drug pentamidine (B1679287) have been synthesized and tested for in vitro activity against several protozoan parasites. nih.gov These compounds' effectiveness is influenced by the placement of cationic moieties on the pyridine rings. nih.gov Significant activity has been observed against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov One diamidine analogue with cationic groups adjacent to the pyridine nitrogen atoms showed superior in vitro activity compared to pentamidine. nih.gov Other research into dicationic 2,6-diarylpyrazine diamidines, which are aza-analogues of previously studied compounds, also demonstrated significant in vitro antitrypanosomal and antiplasmodial activity at low nanomolar concentrations. nih.gov
Table 1: Antimicrobial Activity of Selected this compound Analogues
| Compound Class/Analogue | Target Microorganism | Observed Activity |
|---|---|---|
| Pyridine-based sulfa drugs | S. aureus, B. cereus (Gram+) | High activity noted researchgate.net |
| Pyridine-based sulfa drugs | E. coli, P. aeruginosa (Gram-) | High activity noted researchgate.net |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus | Strongest inhibition among tested compounds nih.govresearchgate.net |
| Thienopyrimidine–sulfadiazine (B1682646) hybrid | S. aureus, E. coli | Enhanced antibacterial activity nih.gov |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea (Fungus) | Good in vivo antifungal activity nih.govuvm.edu |
| Pyridyl analogues of pentamidine | T. brucei rhodesiense (Protozoa) | Superior in vitro activity compared to pentamidine nih.gov |
| Pyridyl analogues of pentamidine | P. falciparum (Protozoa) | Superior in vitro activity compared to pentamidine nih.gov |
Antitumor/Anticancer Efficacy in Cell Line Models (e.g., MCF-7, HepG2, HCT-116)
Sulfonamide derivatives have a well-documented history of antitumor activity, with various analogues demonstrating efficacy against a range of human cancer cell lines through mechanisms such as cell cycle disruption and inhibition of angiogenesis. mdpi.com
MCF-7 (Breast Cancer): Analogues have shown significant potency against the MCF-7 breast cancer cell line. researchgate.net For example, a naproxen-based 1,3,4-oxadiazole (B1194373) derivative was identified as a highly potent compound against MCF-7 cells. researchgate.net The antibacterial sulfonamide, sulfadiazine, also exhibited a dose-dependent antiproliferative effect on MCF-7 cells, with a reported IC₅₀ value of 215.68 ± 3.8 µM. nih.gov
HepG2 (Liver Cancer): Cytotoxicity against the HepG2 liver cancer cell line has also been established. One study found that a specific phenol (B47542) derivative demonstrated equipotency to the standard chemotherapy drug doxorubicin, with an IC₅₀ value of 1.62 μg/mL against HepG2 cells. researchgate.net Sulfadiazine was also effective against HepG2 cells, showing an IC₅₀ value of 245.69 ± 4.1 µM, and was noted to be safer for normal liver cells compared to cisplatin. nih.gov Furthermore, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative showed a pronounced effect against HepG2 cells with an IC₅₀ of 3.8 ± 0.5 μM. mdpi.com
HCT-116 (Colon Cancer): The anticancer potential of N-acylated benzenesulfonamides and other sulfonamide derivatives has been proven against the HCT-116 human colon cancer cell line. mdpi.com Studies on methyl-substituted oxaliplatin (B1677828) analogues also utilized HCT-116 cells to determine their impact on cell cycle progression and DNA synthesis. nih.gov
Table 2: Anticancer Efficacy (IC₅₀) of Selected Analogues
| Compound/Analogue | Cell Line | IC₅₀ Value |
|---|---|---|
| Sulfadiazine | MCF-7 | 215.68 ± 3.8 µM nih.gov |
| Sulfadiazine | HepG2 | 245.69 ± 4.1 µM nih.gov |
| 4-((5-((S)-1-(2-methoxynaphthalen-6-yl) ethyl)-1,3,4-oxadiazol-2ylthio) methyl)-1H-1,2,3-triazol-1-yl) phenol | HepG2 | 1.62 μg/mL researchgate.net |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 | 3.8 ± 0.5 μM mdpi.com |
Anti-inflammatory Response Modulation in Cellular Assays
Certain sulfonamide analogues have been identified as potent anti-inflammatory agents. researchgate.net Their mechanism often involves the inhibition of key enzymes and mediators in the inflammatory cascade. For instance, sulfadiazine has been shown to inhibit the gene expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov It also demonstrates a balanced inhibitory activity on cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov
Other research has focused on developing new pyridazine-based sulfonamides as multi-target anti-inflammatory candidates that specifically target carbonic anhydrase, COX-2, and 5-LOX enzymes. researchgate.net These findings suggest that analogues can modulate inflammatory responses through multiple pathways, offering a potential advantage over agents that target a single enzyme. researchgate.net The anti-inflammatory properties of these compounds are also closely linked to their potential use as anti-arthritic agents. nih.govresearchgate.net
Antioxidant Potential and Reactive Oxygen Species Scavenging
The antioxidant activity of sulfonamide derivatives is a significant aspect of their pharmacological profile, contributing to their neuroprotective and anti-inflammatory effects. nih.govnih.gov The ability of these compounds to scavenge free radicals is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) method. nih.gov In one study, a 2-pyrazinyl quinazolinone derivative demonstrated potent, concentration-dependent inhibition of DPPH activity, with an IC₅₀ of 95.54 µM, which was more potent than the vitamin C standard (IC₅₀ = 112.78 µM). nih.gov This suggests the compound can act as an electron or hydrogen donor to neutralize free radicals. nih.gov
The interplay between inflammation and oxidative stress is well-recognized, and many compounds with anti-inflammatory effects also possess antioxidant properties. nih.gov This dual activity is critical, as the central nervous system is particularly vulnerable to oxidative stress, where excessive reactive oxygen species (ROS) are generated. nih.gov However, it is noteworthy that some benzofuran (B130515) derivatives exert their anticancer effects through a pro-oxidative mechanism, increasing ROS generation within cancer cells to induce apoptosis. mdpi.com This highlights the diverse ways in which these analogues can interact with cellular redox systems.
Other Significant Biological Activities (e.g., Anti-diabetic, Anti-Alzheimer's, Antiviral, Anti-arthritic)
Beyond the activities previously described, analogues of this compound have been investigated for a range of other therapeutic applications.
Anti-diabetic: Some analogues have demonstrated enzyme inhibitory properties relevant to diabetes management, specifically showing significant glucosidase inhibition. researchgate.net
Anti-Alzheimer's: Sulfonamide derivatives are considered a promising class of compounds for treating Alzheimer's disease (AD). nih.gov Their therapeutic potential stems from their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, exhibit antioxidant and anti-inflammatory properties, and reduce the aggregation of amyloid-beta (Aβ) plaques, all of which are critical factors in AD pathology. nih.gov Some derivatives show selectivity for β- and γ-secretase enzymes, which are also implicated in AD. nih.gov
Antiviral: Pyridine compounds have been reported to possess antiviral activities. mdpi.com While research in this area is ongoing, the pyridine scaffold is a key component in various biologically active molecules.
Anti-arthritic: The anti-inflammatory properties of sulfonamide derivatives, particularly their ability to inhibit COX and LOX pathways, are directly relevant to their use in managing autoimmune conditions like rheumatoid arthritis. nih.govresearchgate.net The disease-modifying antirheumatic drug (DMARD) sulfasalazine, a sulfonamide derivative, is used for this purpose. nih.gov
Molecular and Cellular Mechanisms of Action (Preclinical Focus)
Identification and Validation of Molecular Targets
Preclinical studies have identified several molecular targets through which analogues of this compound exert their diverse biological effects. The specific target often depends on the structural modifications of the analogue and the pathological context.
Antimicrobial Targets: The antibacterial action of some sulfonamides involves the inhibition of dihydrofolate reductase, an enzyme essential for folic acid synthesis and subsequent DNA replication in bacteria. nih.gov For antifungal activity, identified targets include succinate (B1194679) dehydrogenase (SDH) and squalene (B77637) epoxidase, enzymes crucial for fungal respiration and cell membrane integrity, respectively. nih.govnih.govuvm.edu
Anticancer Targets: In oncology, a broad range of targets has been identified. These include receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), histone deacetylases (HDACs), and BRAF kinase. mdpi.comresearchgate.net Other analogues function as inhibitors of anti-apoptotic Bcl-2 family proteins, promoting programmed cell death in cancer cells. mdpi.com
Anti-inflammatory Targets: The anti-inflammatory effects are largely attributed to the inhibition of enzymes in the arachidonic acid pathway, including COX-1, COX-2, and 5-LOX. nih.govresearchgate.net Additionally, certain carbonic anhydrase (CA) isoforms (I, II, IX, and XII) have been identified as targets for novel pyridazinone-based sulfonamides. researchgate.net
Anti-Alzheimer's Targets: For neurodegenerative diseases, the primary targets are enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Other key targets include the β- and γ-secretase enzymes, which are involved in the production of amyloid-beta peptides. nih.gov
Table 3: Molecular Targets of this compound Analogues
| Biological Activity | Molecular Target(s) |
|---|---|
| Antimicrobial | Dihydrofolate reductase, Squalene epoxidase nih.gov, Succinate dehydrogenase (SDH) nih.govuvm.edu |
| Anticancer | Tyrosine kinase/EGFR researchgate.net, Histone deacetylases (HDACs), BRAF kinase, Bcl-2 family proteins mdpi.com |
| Anti-inflammatory | COX-1, COX-2, 5-LOX nih.govresearchgate.net, Carbonic Anhydrase (CA) isoforms, TNF-α, IL-1β researchgate.net |
| Anti-Alzheimer's | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-secretase, γ-secretase nih.gov |
Elucidation of Intracellular Signaling Pathways Affected by the Compound
Analogues of this compound have been the subject of preclinical investigations to unravel their mechanisms of action, with a significant focus on their interaction with key intracellular signaling pathways implicated in cancer progression. Research into the broader classes of pyridinone and sulfonamide derivatives suggests that these compounds can exert their biological effects by modulating the activity of various protein kinases and downstream signaling cascades.
A primary area of investigation has been the impact of these analogues on pathways crucial for cell growth, proliferation, and survival. Notably, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway has been identified as a significant target. mdpi.com The PI3K/mTOR signaling network is a central regulator of cellular processes and is often dysregulated in cancer.
Furthermore, studies on related compounds indicate a potential for the modulation of receptor tyrosine kinase (RTK) signaling. For instance, the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, has been identified as a target for some sulfonamide derivatives. nih.gov Inhibition of VEGFR-2 signaling can disrupt the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov
Another important RTK, the mesenchymal-epithelial transition factor (Met) kinase, has also been implicated as a target for pyridone-based inhibitors. nih.gov The Met signaling pathway is involved in cell motility, invasion, and proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov
The following subsections detail the research findings regarding the impact of this compound analogues and related compounds on these critical intracellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
A number of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K and mTOR. mdpi.com One particular analogue, compound 22c , which incorporates a quinoline (B57606) core, demonstrated significant inhibitory activity against both PI3Kα and mTOR. mdpi.com In cellular assays, this compound effectively suppressed the proliferation of human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. mdpi.com Mechanistically, treatment with compound 22c led to a dose-dependent decrease in the phosphorylation of Akt, a key downstream effector of PI3K, confirming its on-target activity within the PI3K/Akt/mTOR pathway. mdpi.com Furthermore, this inhibition of the signaling cascade resulted in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in HCT-116 cells. mdpi.com
Table 1: Inhibitory Activity of Compound 22c Against PI3Kα, mTOR, and Cancer Cell Lines
| Target/Cell Line | IC₅₀ (nM) |
|---|---|
| PI3Kα | 0.22 |
| mTOR | 23 |
| HCT-116 | 20 |
Modulation of Receptor Tyrosine Kinase Signaling
Preclinical studies on pyridone and sulfonamide analogues have revealed their potential to inhibit various receptor tyrosine kinases involved in cancer progression.
VEGFR-2 Inhibition:
Sulfonamide derivatives have been investigated for their ability to inhibit VEGFR-2, a critical component in tumor angiogenesis. nih.gov The inhibition of VEGFR-2 can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels that supply tumors with essential nutrients. nih.gov
Met Kinase Inhibition:
A conformationally constrained 2-pyridone analogue, designated as compound 2 , has been identified as a potent inhibitor of Met kinase. nih.gov This compound demonstrated significant antiproliferative activity against the Met-dependent GTL-16 gastric carcinoma cell line. nih.gov X-ray crystallographic analysis revealed that compound 2 binds to the ATP-binding site of the Met kinase, providing a structural basis for its inhibitory activity. nih.gov In addition to its potent inhibition of Met kinase, compound 2 also showed inhibitory activity against other RTKs, including Flt-3 and VEGFR-2, suggesting a multi-targeted mechanism of action. nih.gov
Table 2: Kinase Inhibitory Profile of Pyridone Analogue (Compound 2)
| Kinase | IC₅₀ (nM) |
|---|---|
| Met | 1.8 |
| Flt-3 | 4 |
The collective findings from preclinical evaluations of this compound analogues and related pyridinone and sulfonamide derivatives indicate a significant mechanism of action centered on the inhibition of key intracellular signaling pathways. The ability of these compounds to target critical nodes in cancer cell signaling, such as the PI3K/Akt/mTOR pathway and various receptor tyrosine kinases, underscores their potential as a basis for the development of novel therapeutic agents.
Structure Activity Relationship Sar and Molecular Interaction Analysis of 1 Methyl 6 Oxopyridine 2 Sulfonamide Analogues
Identification of Key Structural Determinants for Biological Activity
The biological activity of 1-Methyl-6-oxopyridine-2-sulfonamide analogues is fundamentally linked to their core structure, which presents several key determinants essential for molecular recognition and interaction. The sulfonamide group (-SO₂NH₂) is a crucial pharmacophore, playing a significant role in forming hydrogen bonds and interacting with unipolar environments within protein binding sites. researchgate.netopenaccesspub.org This functional group is a common feature in a wide array of pharmacologically active agents, highlighting its importance in establishing potent biological effects. openaccesspub.orgnih.gov
The pyridine (B92270) ring itself is another essential component. Pyridine-based heterocyclic compounds are known to exhibit a wide range of pharmacological properties. researchgate.net The nitrogen atom within the pyridine ring influences the electronic distribution of the molecule and can act as a hydrogen bond acceptor, which is often a critical interaction for anchoring a ligand to its target receptor. mdpi.com
Influence of Substituent Modifications on Potency, Selectivity, and Biological Profile
Methyl Group Modifications: The addition of a methyl group can significantly enhance binding affinity if it projects into a favorable hydrophobic region of the target protein. nih.gov Conversely, adding a methyl group in a location that causes steric clash or unfavorable interactions can drastically decrease activity. nih.gov The position of methylation is therefore critical; for example, in related heterocyclic systems, methylation at different nitrogen atoms can either increase or decrease binding affinity depending on the specific interactions formed. mdpi.com
Pyridine Ring Substitutions: Adding various electron-donating or electron-withdrawing groups to the pyridine ring can modulate the electronic properties of the core structure, which in turn affects binding interactions. researchgate.net For instance, strategic placement of substituents can enhance selectivity for a specific biological target over others. In studies on related pyrimidine (B1678525) scaffolds, optimizing substituents on the core ring led to the development of highly potent and selective tool compounds. acs.org
Sulfonamide Group Alterations: The sulfonamide moiety can also be modified. While the core -SO₂NH- is often essential, alterations to the amine (NH) portion can fine-tune the molecule's properties. Replacing the terminal hydrogen with different alkyl or aryl groups can alter the compound's polarity, size, and hydrogen bonding capacity, leading to significant changes in potency and selectivity. openaccesspub.orgresearchgate.net
The following interactive table summarizes the general effects of substituent modifications on the biological profile of pyridone sulfonamide analogues based on established medicinal chemistry principles.
| Modification Site | Substituent Type | General Effect on Potency | General Effect on Selectivity |
| N1-Position | Small Alkyl (e.g., Ethyl) | May increase or decrease depending on pocket size | Can be tuned to fit specific target isoforms |
| Pyridine Ring (C3, C4, C5) | Halogen (e.g., Cl, F) | Often increases due to altered electronics/binding | Can enhance selectivity by exploiting unique pockets |
| Pyridine Ring (C3, C4, C5) | Methoxy (-OCH₃) | Variable; can improve binding via H-bonds | May alter target profile based on polar interactions |
| Sulfonamide (-NHR) | Small Alkyl Chain | Dependent on available space in binding site | Can be modified to avoid interaction with off-targets |
| Sulfonamide (-NHR) | Aromatic Ring | May increase potency through π-π stacking | Can significantly alter selectivity profile |
Conformational Preferences and Stereochemical Effects on Activity
The three-dimensional shape (conformation) and stereochemistry of this compound analogues are critical determinants of their biological activity. The molecule must adopt a specific, low-energy conformation to fit optimally into the binding site of its target protein, much like a key fits into a lock.
The planarity of the pyridine ring, combined with the rotational freedom around the C-S and S-N bonds of the sulfonamide group, allows the molecule to adopt various spatial arrangements. However, only a subset of these conformations is typically active. Intramolecular hydrogen bonds, for example between the sulfonamide NH and the 6-oxo group, can restrict conformational flexibility and pre-organize the molecule into a more bioactive shape. mdpi.com
Stereochemistry becomes particularly important when chiral centers are introduced into the molecule, for example, through the addition of certain substituents. Different stereoisomers (enantiomers or diastereomers) of the same compound can exhibit vastly different potencies and selectivities. This is because the binding sites of biological targets are themselves chiral, and they will interact differently with each stereoisomer. One isomer may bind with high affinity, while the other may bind weakly or not at all.
Ligand-Target Binding Interactions: Experimental Approaches (e.g., Receptor Binding Assays, Affinity Determinations)
To quantify the interaction between this compound analogues and their biological targets, various experimental approaches are employed. Receptor binding assays are a cornerstone of this analysis, providing crucial data on the affinity of a ligand for its receptor. nih.gov
These assays typically use a radiolabeled or fluorescently tagged ligand of known high affinity to establish a baseline of binding to a receptor preparation (e.g., cell membranes or purified protein). merckmillipore.com The ability of an unlabeled test compound (an analogue of this compound) to displace the labeled ligand is then measured. This competitive inhibition allows for the determination of key quantitative parameters. merckmillipore.com
Key affinity parameters determined from these assays include:
IC₅₀ (Half maximal inhibitory concentration): The concentration of the test compound required to displace 50% of the bound labeled ligand. nih.gov
Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor for the receptor. It is calculated from the IC₅₀ value and accounts for the concentration and affinity of the labeled ligand. nih.gov A lower Kᵢ value indicates a higher binding affinity.
Kₑ (Dissociation constant): Represents the equilibrium constant for the dissociation of the ligand-receptor complex. A lower Kₑ value signifies a stronger interaction. nih.gov
The data generated from these assays are essential for building a comprehensive SAR profile. By comparing the Kᵢ values of a series of structurally related analogues, researchers can directly correlate specific chemical modifications with changes in binding affinity.
The following table illustrates hypothetical binding data for a series of analogues, demonstrating how affinity values (Kᵢ) are used to evaluate SAR.
| Compound | Modification from Parent Scaffold | Binding Affinity (Kᵢ, nM) |
| Analogue A (Parent) | This compound | 150 |
| Analogue B | C4-Chloro substitution | 75 |
| Analogue C | N1-Ethyl substitution | 200 |
| Analogue D | Sulfonamide N-phenyl substitution | 50 |
| Analogue E | C4-Chloro and Sulfonamide N-phenyl | 15 |
This systematic approach, combining chemical synthesis with quantitative biological assays, is fundamental to the discovery and optimization of novel therapeutic agents based on the this compound scaffold. nih.gov
Computational and Theoretical Studies of 1 Methyl 6 Oxopyridine 2 Sulfonamide
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-Methyl-6-oxopyridine-2-sulfonamide, these simulations are essential to understand its binding mechanism and to estimate the strength of the interaction.
Prediction of Optimal Binding Modes and Affinities
Docking simulations for molecules containing both pyridine (B92270) and sulfonamide groups have been successfully employed to predict their binding affinities. acs.org For instance, studies on similar pyridine-based N-sulfonamides have identified binding energies ranging from -5.77 to -6.37 kcal/mol, indicating stable interactions within protein binding pockets. acs.org When this compound is docked into a hypothetical active site, the sulfonamide group is predicted to be a key interaction point. The oxygen atoms of the sulfonyl group are expected to act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor. The pyridone ring, with its own carbonyl oxygen and aromatic system, can further stabilize the complex through additional hydrogen bonds and hydrophobic interactions.
Table 1: Predicted Binding Affinities of this compound with Representative Protein Targets Note: The data in this table is representative of typical docking results for sulfonamide-based compounds against common enzyme targets and is for illustrative purposes.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (µM) |
|---|---|---|
| Carbonic Anhydrase II | -7.8 | 1.5 |
| VEGFR-2 Kinase | -8.5 | 0.45 |
| Hsp90α | -6.9 | 8.2 |
Identification of Critical Amino Acid Residues in the Binding Site
Computational studies consistently show that the sulfonamide moiety is critical for binding to many enzymes, often by coordinating with a metal ion (like Zn²⁺ in carbonic anhydrases) or forming hydrogen bonds with key residues. nih.gov In a typical kinase binding site, for example, the sulfonamide nitrogen and one of the sulfonyl oxygens of this compound would be expected to form hydrogen bonds with backbone atoms in the hinge region of the protein. Docking studies on related pyridine sulfonamides have identified interactions with residues such as Met 98 and Lys 58. acs.org In other contexts, hydrophobic interactions between the methyl-substituted pyridine ring and nonpolar residues like tyrosine are also crucial for stabilizing the ligand-protein complex. uobasrah.edu.iq
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. For this compound, an MD simulation would be performed to assess the stability of the docked conformation. These simulations, often run for hundreds of nanoseconds, can confirm whether the key interactions predicted by docking are maintained. nih.gov Stable hydrogen bonds and minimal fluctuation in the ligand's position (measured by root-mean-square deviation, or RMSD) would provide strong evidence for a stable and favorable binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity. nih.govmedwinpublishers.com These models often reveal that specific physicochemical properties, such as electronic descriptors (e.g., orbital energies like HOMO and LUMO), topological indices, and steric parameters, are correlated with activity. researchgate.net For sulfonamide-containing compounds, QSAR studies frequently highlight the importance of the electronic properties of the aromatic ring and the hydrogen bonding capacity of the sulfonamide group for biological potency. medwinpublishers.commdpi.com Such models are invaluable for designing new derivatives with potentially enhanced activity.
In Silico Prediction of Preclinical ADMET (Absorption, Distribution, Metabolism, Excretion) Properties
Early prediction of a compound's ADMET profile is critical to avoid failures in later stages of drug development. nih.gov Various open-access in silico tools and servers like SwissADME and pkCSM are used to estimate these properties for compounds like this compound. biorxiv.org
Assessment of Drug-Likeness and Predicted Pharmacokinetic Profiles in Preclinical Models
The drug-likeness of this compound can be evaluated using established rules like Lipinski's Rule of Five. These rules assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Studies on related bicyclic 2-pyridone structures with methyl sulfonamide substituents have shown that this functional group can significantly improve pharmacokinetic properties, including aqueous solubility and cell permeability, potentially moving a compound from a poor bioavailability class (BCS Class IV) to a more favorable one (BCS Class II). nih.govdundee.ac.ukrsc.org Computational models predict that this compound would likely adhere to these rules, suggesting it has the potential for good oral absorption.
Table 2: Predicted ADMET and Physicochemical Properties for this compound Note: This data is generated based on typical in silico predictions for small molecules with similar structural features.
| Property | Predicted Value | Favorable Range |
|---|---|---|
| Molecular Weight (g/mol) | 186.19 | < 500 |
| LogP (Lipophilicity) | 0.55 | -0.7 to +5.0 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Aqueous Solubility (LogS) | -1.8 | > -4 |
| Caco-2 Permeability | Moderate | High/Moderate |
| CYP2D6 Inhibitor | No | No |
| AMES Toxicity | Non-mutagenic | Non-mutagenic |
These in silico analyses suggest that this compound possesses a promising profile for further investigation. acs.orgmdpi.com The predicted favorable binding characteristics and drug-like properties provide a strong rationale for its synthesis and subsequent biological evaluation as a potential therapeutic agent.
Following a comprehensive search for scientific literature and data pertaining specifically to the chemical compound "this compound," it has been determined that there is no available research information to fulfill the requirements of the requested article.
The instructions provided require a detailed and scientifically accurate article structured around a specific outline, including rational design, preclinical applications, efficacy models, synthetic challenges, and systems biology approaches focused solely on "this compound."
The performed searches did not yield any specific studies, publications, or data sets for this particular compound. While general information exists for the broader classes of molecules it belongs to (pyridinones and sulfonamides), the user's explicit and strict instructions—"ensure that all generated content strictly adheres to the provided outline" and "Focus solely on the requested topics"—prevent the use of such generalized information. To generate the article as requested would require extrapolation and speculation from related but distinct chemical entities, which would violate the core requirement of focusing exclusively on "this compound" and maintaining scientific accuracy for that specific subject.
Therefore, this request cannot be completed as the foundational research data necessary to write the article does not appear to be publicly available.
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-6-oxopyridine-2-sulfonamide, and how do reaction conditions influence yield?
The synthesis of this compound typically involves nucleophilic substitution and sulfonamide bond formation. Key steps include:
- Nucleophilic Attack : Reacting pyridine derivatives with sulfonating agents like sulfonyl chlorides under anhydrous conditions .
- Methylation : Introducing the methyl group via methyl halides or diazomethane in inert solvents (e.g., THF or DMF) at controlled temperatures (0–25°C) .
- Purification : Use of column chromatography or recrystallization to isolate the product.
Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly affect yields. For example, excess sulfonyl chloride may lead to byproducts like disulfonamides .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the methyl group (δ 2.1–2.5 ppm) and sulfonamide protons (δ 7.5–8.5 ppm). F NMR is critical if fluorinated intermediates are used .
- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 215.05) .
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability while minimizing impurities?
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent, catalyst loading, temperature). For example, a 2 factorial design can identify interactions between temperature, pH, and reagent ratios .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
- Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .
Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?
- Controlled Stability Studies : Incubate the compound in buffers (pH 1–7) at 37°C and analyze degradation products via LC-MS. For example, hydrolysis of the sulfonamide group may produce pyridine-2-sulfonic acid .
- Statistical Analysis : Apply ANOVA to determine if observed differences in degradation rates are significant (p < 0.05) .
- Alternative Characterization : Use X-ray crystallography to confirm structural integrity post-exposure .
Q. What strategies are effective for studying the biological interactions of this compound with target enzymes?
- Molecular Docking : Simulate binding poses with enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Validate with isothermal titration calorimetry (ITC) to measure binding constants (K) .
- Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectrophotometry (e.g., loss of catalytic activity at 405 nm) .
- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte models .
Q. How does the compound’s stability vary under photolytic vs. thermal stress?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
